molecular formula C8H9ClFNO3 B2681679 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride CAS No. 2138040-24-9

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride

Cat. No.: B2681679
CAS No.: 2138040-24-9
M. Wt: 221.61
InChI Key: RBHOICXNXOLWFW-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H8FNO3·HCl. This compound is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.

    Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This involves reacting 5-fluoro-2-methoxybenzoic acid with ammonia or an amine under suitable conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Lacks the amino group, making it less reactive in certain biological contexts.

    4-Amino-2-fluorobenzoic acid: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.

    2-Amino-5-fluorobenzoic acid: The position of the amino and fluorine groups is different, leading to variations in reactivity and biological activity.

Uniqueness

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

5-amino-2-fluoro-4-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOICXNXOLWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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